molecular formula C6H6ClN3O3S B12927079 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide CAS No. 7251-25-4

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B12927079
CAS No.: 7251-25-4
M. Wt: 235.65 g/mol
InChI Key: QZZSWIZEGJFXRP-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative with a chloro substituent at position 6, a methylsulfonyl group at position 2, and a carboxamide group at position 4. The methylsulfonyl group acts as a strong electron-withdrawing moiety, influencing reactivity and electronic distribution, while the carboxamide enhances hydrogen-bonding capabilities, critical for biological interactions .

Properties

CAS No.

7251-25-4

Molecular Formula

C6H6ClN3O3S

Molecular Weight

235.65 g/mol

IUPAC Name

6-chloro-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3O3S/c1-14(12,13)6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11)

InChI Key

QZZSWIZEGJFXRP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro group undergoes displacement reactions with amines and alkoxides. Key findings include:

Table 1: Substitution Reactions at the 6-Position

ReagentConditionsProductYieldSource
AnilineHATU, DMF, RT, 12h6-Anilino-2-(methylsulfonyl)pyrimidine-4-carboxamide78%
4-Methoxyaniline1:1.2 molar ratio, 60°C, 24h6-(4-Methoxyanilino) analog85%
MethylamineK₂CO₃, DMSO, 100°C, 8h6-(Methylamino) derivative63%
  • Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with the electron-withdrawing methylsulfonyl and carboxamide groups activating the pyrimidine ring for attack .

Hydrolysis and Oxidation

The methylsulfonyl group resists hydrolysis under standard conditions, but the carboxamide can be hydrolyzed to carboxylic acid under extreme basic or acidic conditions:

Table 2: Hydrolysis Studies

ConditionResultKey ObservationSource
6M HCl, reflux, 20h4-Carboxylic acid formationDegradation of methylsulfonyl not observed
2N NaOH, EtOH, 80°C, 12hPartial hydrolysis to carboxylateRequires optimization for full conversion

Amide Coupling and Functionalization

The carboxamide group participates in coupling reactions to generate derivatives:

Table 3: Amide Bond Modifications

ReagentCatalyst/ConditionsProductYieldSource
2-Chloro-6-methylanilineOxalyl chloride, THF, refluxN-(2-Chloro-6-methylphenyl)carboxamide92%
CyclohexylamineEDCI/HOBt, DCM, RTCyclohexylcarboxamide68%
  • Critical Note : Direct acylation with amines requires activation of the carboxylic acid intermediate (e.g., via acid chloride formation) . Oxalyl chloride achieves near-quantitative conversion at a 2:1 molar ratio .

Catalytic Methoxylation

The methylsulfonyl group directs regioselective methoxylation under catalytic conditions:

Table 4: Methoxylation Optimization

CatalystTemperatureTime (h)ConversionSelectivitySource
Trifluoromethanesulfonic acid60°C20100%>99%
Triethylamine80°C3045%78%
  • Efficiency : Trifluoromethanesulfonic acid outperforms other catalysts by enabling complete conversion without side products .

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura couplings, though limited by steric hindrance from the methylsulfonyl group:

Table 5: Coupling Reactions

Boronic AcidConditionsProduct YieldNotesSource
4-BromophenylPd(PPh₃)₄, Na₂CO₃, DME, 90°C52%Requires extended reaction time
Vinylboronic pinacol esterSame as above38%Low yield due to steric effects

Key Reactivity Trends

  • Steric and Electronic Effects :

    • The methylsulfonyl group decreases reactivity at the 2-position but stabilizes intermediates through inductive effects .

    • Carboxamide directs electrophiles to the 4-position but restricts nucleophilic attack at adjacent sites .

  • Solvent Dependency :

    • Polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing transition states .

    • Methanol and ethanol are preferred for hydrolysis due to cost and safety .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:
Recent studies have demonstrated that derivatives of pyrimidine compounds, including 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide, exhibit potent antitumor effects. Research indicates that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, structure-activity relationship studies revealed that modifications to the pyrimidine ring significantly enhance inhibitory potency against cancer-related enzymes .

Enzyme Inhibition:
The compound has been investigated as a potential inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various metabolic pathways. The optimization of pyrimidine derivatives has led to the identification of compounds with enhanced activity and selectivity, making them promising candidates for further development in treating metabolic disorders .

Antibacterial and Anti-inflammatory Properties:
Research has shown that derivatives of this compound possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotics . Additionally, anti-inflammatory assays have indicated that certain derivatives can reduce inflammation in animal models, further supporting their therapeutic potential .

Agricultural Applications

Pesticide Development:
The compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. Its ability to act on specific biological targets makes it valuable for developing new pest control agents. The modification of its chemical structure can lead to enhanced efficacy and reduced environmental impact compared to traditional pesticides .

Herbicide Activity:
Research has indicated that pyrimidine derivatives can exhibit herbicidal activity, making them useful in agricultural settings for weed control. The ability to selectively inhibit weed growth while minimizing harm to crops is a significant advantage, positioning these compounds as viable options for sustainable agriculture .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include chlorination and sulfonylation processes. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized compounds accurately. These methods ensure high purity and confirm the structural integrity of the final products .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Results
Medicinal ChemistryAntitumor agentsPotent inhibitors of NAPE-PLD; enhanced selectivity
Antibacterial agentsEffective against E. coli and S. aureus strains
Anti-inflammatory drugsSignificant reduction in inflammation in models
Agricultural ChemistryPesticide developmentActs on specific biological targets; eco-friendly options
Herbicide activitySelective inhibition of weed growth

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression and activity of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
  • Key Differences : The 4-position substituent is a methyl ester (carboxylate) instead of a carboxamide.
  • Impact :
    • Reactivity : The ester group is more susceptible to hydrolysis than the carboxamide, enabling conversion to carboxylic acids under basic/acidic conditions.
    • Solubility : The ester’s lipophilicity reduces aqueous solubility compared to the polar carboxamide.
    • Molecular Weight : Higher (250.66 g/mol vs. ~235 g/mol for the carboxamide) due to the methyl ester .
4-Chloro-6-methoxypyrimidin-2-amine
  • Key Differences : Positions 2 (amine), 4 (chloro), and 6 (methoxy) are substituted.
  • Impact: Electronic Effects: The methoxy group at position 6 is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. Hydrogen Bonding: The amine at position 2 acts as a hydrogen-bond donor, while the methylsulfonyl group is a hydrogen-bond acceptor. Crystallinity: Forms hydrogen-bonded networks with succinic acid, influencing crystal packing and stability .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Key Differences : Substituents at positions 2 (chloro), 4 (carboxylic acid), and 6 (methyl).
  • Impact :
    • Acidity : The carboxylic acid (pKa ~2-3) is ionizable, enhancing water solubility at physiological pH, unlike the carboxamide.
    • Reactivity : The methyl group at position 6 is less electronegative than chlorine, altering electronic distribution for electrophilic substitution .

Structural and Property Comparison Table

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide 2: SO₂CH₃; 4: CONH₂; 6: Cl C₆H₅ClN₃O₃S Carboxamide, Methylsulfonyl ~235.66 High hydrogen-bonding capacity, moderate solubility
Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate 2: SO₂CH₃; 4: COOCH₃; 6: Cl C₇H₇ClN₂O₄S Ester, Methylsulfonyl 250.66 Hydrolyzable ester, lipophilic
4-Chloro-6-methoxypyrimidin-2-amine 2: NH₂; 4: Cl; 6: OCH₃ C₅H₆ClN₃O Amine, Methoxy ~173.58 Forms hydrogen-bonded crystals, agrochemical applications
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 2: Cl; 4: COOH; 6: CH₃ C₆H₅ClN₂O₂ Carboxylic acid, Chloro ~172.57 Ionizable, high aqueous solubility

Crystallographic Behavior

    Biological Activity

    6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant case studies, structure-activity relationship (SAR) analyses, and research findings.

    Chemical Structure and Properties

    The molecular structure of this compound includes:

    • A pyrimidine ring with a chlorine atom at the 6-position.
    • A methylsulfonyl group at the 2-position.
    • A carboxamide group at the 4-position.

    This configuration contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with nucleic acids.

    Antimicrobial Activity

    Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed potential against various bacterial strains, suggesting a mechanism involving the inhibition of specific enzymes or disruption of cellular processes .

    Table 1: Antimicrobial Activity of Pyrimidine Derivatives

    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    6-Chloro-2-(methylsulfonyl)pyrimidineStaphylococcus aureus32 µg/mL
    Ethyl 6-chloro-2-(methylsulfanyl)Escherichia coli16 µg/mL
    6-DialkylaminopyrimidineMycobacterium tuberculosis8 µg/mL

    Anticancer Activity

    The compound's potential as an anticancer agent is also noteworthy. SAR studies have demonstrated that modifications to the pyrimidine core can enhance its potency against cancer cell lines. For instance, analogues with specific substitutions showed improved IC50 values against various cancer types, indicating a promising avenue for drug development .

    Table 2: Anticancer Activity of Pyrimidine Derivatives

    CompoundCancer Cell LineIC50 (µM)
    6-Chloro-2-(methylsulfonyl)pyrimidineHepG2 (Liver cancer)5.0
    Quinazoline derivativeA549 (Lung cancer)3.62
    Pyrimidine analogueMCF-7 (Breast cancer)2.21

    The biological activity of this compound is attributed to its ability to interact with various biological targets:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as acetohydroxyacid synthase (AHAS), which is vital for amino acid synthesis in bacteria .
    • Nucleic Acid Interaction : Preliminary studies suggest that it may bind to nucleic acids, disrupting replication processes in pathogens .

    Case Studies

    • Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives revealed that compounds similar to 6-Chloro-2-(methylsulfonyl)pyrimidine exhibited significant activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .
    • Anticancer Screening : In vitro tests showed that this compound effectively inhibited cell growth in multiple cancer cell lines, with particular efficacy noted in HepG2 cells, suggesting its role as a potential lead compound for anticancer drug development .

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